3-[4-(4-methanesulfonylpiperazine-1-carbonyl)piperidin-1-yl]-6-(thiophen-2-yl)pyridazine
Description
The compound 3-[4-(4-methanesulfonylpiperazine-1-carbonyl)piperidin-1-yl]-6-(thiophen-2-yl)pyridazine features a pyridazine core substituted at positions 3 and 5. The 3-position contains a 4-(4-methanesulfonylpiperazine-1-carbonyl)piperidin-1-yl group, which integrates a methanesulfonyl-modified piperazine linked to a piperidine ring via a carbonyl bridge.
Properties
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-[1-(6-thiophen-2-ylpyridazin-3-yl)piperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3S2/c1-29(26,27)24-12-10-23(11-13-24)19(25)15-6-8-22(9-7-15)18-5-4-16(20-21-18)17-3-2-14-28-17/h2-5,14-15H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNMOCXJFADJJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(4-methanesulfonylpiperazine-1-carbonyl)piperidin-1-yl]-6-(thiophen-2-yl)pyridazine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the piperazine ring: Starting with a suitable piperazine derivative, the methylsulfonyl group is introduced via sulfonation.
Synthesis of the pyridazine ring: The thiophene moiety is attached to the pyridazine ring through a coupling reaction.
Formation of the piperidine ring: The piperidine ring is synthesized separately and then coupled with the pyridazine-thiophene intermediate.
Final coupling: The piperazine and piperidine intermediates are coupled together under specific reaction conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety.
Reduction: Reduction reactions can occur at the pyridazine ring.
Substitution: Various substitution reactions can take place on the piperazine and piperidine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation or alkylation reagents are commonly employed.
Major Products:
Oxidation: Oxidized derivatives of the thiophene moiety.
Reduction: Reduced forms of the pyridazine ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Structural Representation
The compound features a complex structure that includes a pyridazine core, piperidine and piperazine rings, and a thiophene moiety. This unique arrangement contributes to its diverse biological activities.
Pharmacological Potential
Research indicates that this compound may exhibit significant pharmacological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound can inhibit specific cancer cell lines by targeting key proteins involved in tumor growth. For instance, it has shown promising results against bromodomain-containing proteins, which are implicated in various cancers .
- Neuropharmacological Effects : The structural components of the compound suggest potential interactions with neurotransmitter systems, making it a candidate for further investigation in treating neurological disorders .
Case Studies
- Inhibition of Bromodomain Proteins : A study highlighted the compound's efficacy in inhibiting BRD9 and BRD4 proteins, which play crucial roles in gene regulation associated with cancer progression. The reported IC50 values were significantly lower than those of existing treatments, indicating a higher potency .
- Cytotoxicity Testing : In vitro assays demonstrated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during cancer treatment .
Lead Compound for New Therapeutics
Due to its unique structural features and biological activities, this compound serves as a lead structure for the development of new therapeutic agents targeting:
- Cancer : Ongoing research aims to synthesize derivatives of this compound to enhance its anticancer properties and reduce toxicity.
- Neurological Disorders : Investigations into its neuropharmacological effects could lead to new treatments for conditions such as depression or anxiety.
Synthesis and Modification
The ability to modify the piperazine and piperidine moieties allows for the optimization of pharmacokinetic properties such as solubility and bioavailability. Researchers are exploring various synthetic routes to create analogs with improved efficacy and safety profiles.
Table 1: Summary of Biological Activities
| Activity Type | Target Protein/Pathway | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | BRD9 | 6.70 | |
| Anticancer | BRD4 | 4.70 | |
| Neuropharmacological | Neurotransmitter Systems | TBD | Ongoing Research |
Table 2: Synthesis Pathways
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Method A | Direct coupling of piperazine derivatives | 75 |
| Method B | Multi-step synthesis involving thiophene | 65 |
Mechanism of Action
The mechanism of action of 3-[4-(4-methanesulfonylpiperazine-1-carbonyl)piperidin-1-yl]-6-(thiophen-2-yl)pyridazine involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold and Substituent Variations
Target Compound vs. F554-0056 (3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine)
- Structural Differences: 3-Position: The target compound has a methanesulfonylpiperazine-carbonyl-piperidine group, whereas F554-0056 substitutes this with a 3,4-dimethylbenzoyl-piperazine. 6-Position: Both compounds retain the thiophen-2-yl group, which is critical for binding to hydrophobic enzyme pockets in related inhibitors .
- Synthetic Routes : F554-0056 was synthesized via coupling reactions between piperazine derivatives and pyridazine precursors, a method likely applicable to the target compound .
Target Compound vs. 3-[4-(2-Chloro-5-fluorophenoxy)-1-piperidinyl]-6-(5-methyl-1,3,4-oxadiazol-2-yl)-pyridazine (SCD-1 Inhibitor)
- Structural Differences: 3-Position: The SCD-1 inhibitor uses a 2-chloro-5-fluorophenoxy-piperidine group, favoring halogen bonding and steric bulk. The target compound’s methanesulfonylpiperazine-carbonyl-piperidine offers distinct electronic and steric properties. 6-Position: The oxadiazole ring in the SCD-1 inhibitor may enhance metabolic stability compared to the thiophene in the target compound .
Acyl-CoA Desaturase Inhibitors ()
| Compound Name | 3-Position Substituent | 6-Position Substituent | IC50 (nM) | Target Enzyme |
|---|---|---|---|---|
| 3-(5-Methyl-1,3,4-thiadiazol-2-yl)-6-[4-(2-(trifluoromethyl)phenoxy)piperidin] | 4-(2-Trifluoromethylphenoxy)piperidine | 5-Methyl-1,3,4-thiadiazole | 21.0 | Acyl-CoA desaturase |
| 2-[6-(4-(2-Chloro-5-fluorophenoxy)piperidin-1-yl)pyridazin-3-yl]-5-methyl-oxadiazole | 4-(2-Chloro-5-fluorophenoxy)piperidine | 5-Methyl-1,3,4-oxadiazole | 670.0 | Acyl-CoA desaturase |
| Target Compound | 4-(4-Methanesulfonylpiperazine-1-carbonyl)piperidine | Thiophen-2-yl | N/A | Potential SCD-1/desaturase |
- Key Observations: Electron-withdrawing groups (e.g., trifluoromethyl, methanesulfonyl) at the 3-position correlate with higher potency (IC50 = 21 nM vs. 670 nM) .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The thiophen-2-yl group (logP ~2.5) balances the polar methanesulfonyl group (logP ~-1.5), optimizing membrane permeability .
- Metabolic Stability : Piperazine and piperidine rings are susceptible to CYP450 oxidation, but the methanesulfonyl group may reduce first-pass metabolism compared to benzoyl derivatives .
Research Findings and Implications
- SCD-1 Inhibition : Analogs with piperidine/piperazine substituents show efficacy in reducing hepatic lipid accumulation, suggesting the target compound may share this activity .
- Structure-Activity Relationships (SAR) :
- 3-Position : Bulky, electron-deficient groups (e.g., methanesulfonyl) enhance enzyme binding and selectivity.
- 6-Position : Heterocycles like thiophene or oxadiazole improve target engagement and stability .
Biological Activity
The compound 3-[4-(4-methanesulfonylpiperazine-1-carbonyl)piperidin-1-yl]-6-(thiophen-2-yl)pyridazine has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an inhibitor of specific pathways implicated in various diseases, including cancer. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a piperazine moiety, which is known for its versatility in medicinal chemistry, and a thiophene ring that may contribute to its biological activity.
Research indicates that compounds similar to This compound often act as inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway. The PI3K/Akt signaling pathway plays a crucial role in cell growth, proliferation, and survival. Dysregulation of this pathway is commonly associated with cancer progression and resistance to therapy .
Inhibition of PI3K Pathway
Studies have demonstrated that derivatives containing similar structural features exhibit significant inhibitory effects on the PI3K enzyme. For instance, GDC-0941, a related thieno[3,2-d]pyrimidine derivative, has shown potent inhibition of PI3K in various cancer models . The inhibition of this pathway can lead to reduced tumor cell proliferation and increased apoptosis.
Case Studies
- In Vivo Studies : In animal models, compounds structurally related to the target compound have been tested for their efficacy in reducing tumor size. For example, a study involving a thieno[3,2-d]pyrimidine derivative reported a significant decrease in tumor volume when administered to mice bearing xenografts of human cancer cells .
- Cell Line Studies : In vitro studies using human cancer cell lines have shown that these compounds can induce cell cycle arrest and apoptosis. The mechanism involves the downregulation of pro-survival signals mediated by the PI3K/Akt pathway .
Data Table: Biological Activity Summary
Safety and Toxicology
The safety profile of the compound has been evaluated alongside its biological activity. Preliminary studies suggest that it exhibits low toxicity in therapeutic doses, although further toxicological assessments are necessary for clinical applications .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for 3-[4-(4-methanesulfonylpiperazine-1-carbonyl)piperidin-1-yl]-6-(thiophen-2-yl)pyridazine?
Synthesis typically involves sequential coupling of piperazine, piperidine, and pyridazine moieties. Key steps include:
- Nucleophilic substitution for piperazine-piperidine linkage (e.g., using brominated intermediates and NaH in DMF at 80–100°C) .
- Suzuki-Miyaura cross-coupling for introducing the thiophene group (Pd catalysts, K2CO3, and refluxing THF/water) .
- Methanesulfonylation using methanesulfonyl chloride in dichloromethane with triethylamine .
Critical parameters : Temperature control (±5°C), solvent polarity (DMF for polar intermediates), and catalyst purity (Pd(PPh3)4 ≥95%) to achieve yields >60% .
Q. How is the molecular structure of this compound validated, and what techniques are essential for purity assessment?
Q. What are the key physicochemical properties influencing its solubility and stability?
- LogP : ~2.8 (predicted via ChemDraw), indicating moderate lipophilicity .
- Solubility : Poor in water (<0.1 mg/mL); DMSO or ethanol preferred for in vitro studies .
- Stability : Degrades at >150°C; store at –20°C under inert gas to prevent oxidation of the thiophene moiety .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Substitution patterns : Compare analogs with varying sulfonyl groups (e.g., methanesulfonyl vs. 4-chlorophenylsulfonyl) to assess target affinity .
- Thiophene modifications : Replace thiophene with furan or pyrazole to evaluate electronic effects on receptor binding .
- Piperazine/piperidine ring rigidity : Introduce spirocyclic or fused rings to test conformational flexibility .
Methodology : Use in vitro assays (e.g., IC50 determination via fluorescence polarization) paired with molecular docking (AutoDock Vina) .
Q. What experimental and computational approaches resolve contradictions in biological activity data?
Q. How does the thiophene moiety influence electronic properties and target interactions?
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
Q. How can metabolic stability and toxicity be assessed preclinically?
- In vitro models :
- In silico tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
